3-Ethyl-5-pyrrolidin-2-ylisoxazole
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Overview
Description
3-Ethyl-5-pyrrolidin-2-ylisoxazole is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.224. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
3-Ethyl-5-pyrrolidin-2-ylisoxazole derivatives have been explored for their antimicrobial properties. In a study by Bayrak et al. (2009), several new compounds were synthesized starting from isonicotinic acid hydrazide, with subsequent reactions leading to different derivatives. These compounds displayed significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Bayrak et al., 2009).
Scaffold for Functionalized Isoxazoles
Ruano et al. (2005) reported the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, highlighting their role as convenient scaffolds for creating highly functionalized 3-pyridin-3-ylisoxazoles. This points to the chemical versatility of isoxazole derivatives in synthesizing complex organic compounds with potential applications in various fields, including medicinal chemistry (Ruano et al., 2005).
Serotonergic Activity
In the realm of neurological research, compounds related to this compound have been studied for their serotonergic activity. Sternfeld et al. (1999) synthesized a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles, showing significant selectivity for h5-HT1D receptors over h5-HT1B receptors. This research could be relevant for developing treatments for conditions like migraines (Sternfeld et al., 1999).
Catalysis in Organic Synthesis
The compound has also been explored in the context of organic synthesis. Song et al. (2013) demonstrated the use of related pyrrolidine catalysis in a [4 + 1] annulation reaction, which is vital for synthesizing benzoxazoles, a class of compounds with significant biological and synthetic importance (Song et al., 2013).
Inhibition of HIV-1
Hoffman et al. (1993) developed 2-pyridinone derivatives that inhibit HIV-1-specific reverse transcriptase, where similar structural motifs to this compound were employed. This research indicates the potential of these compounds in antiviral therapies (Hoffman et al., 1993).
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Compounds containing the pyrrolidine ring are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities, which suggests that they may interact with multiple biochemical pathways .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the environment can affect the reactivity of compounds, with a basic environment generating a heterocyclic anion, enhancing the nucleophilicity and reactivity of the ring nucleophiles, whereas an acidic medium will stimulate the exocyclic attack by affording a cationic nucleus .
Properties
IUPAC Name |
3-ethyl-5-pyrrolidin-2-yl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-7-6-9(12-11-7)8-4-3-5-10-8/h6,8,10H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRBCQVMEHMRQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.